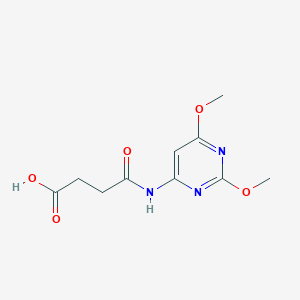

4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c1-17-8-5-6(12-10(13-8)18-2)11-7(14)3-4-9(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOQTINITZAKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NC(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reaction

Methyl cyanoacetate reacts with urea under alkaline conditions to form 4-amino-2-hydroxy-6-methoxypyrimidine.

Reaction conditions :

- Molar ratio : Methyl cyanoacetate : urea = 1 : 1.2

- Catalyst : Sodium methoxide (0.1 equiv)

- Solvent : Methanol (reflux, 6–8 hr)

- Yield : 78–82%

The reaction proceeds via nucleophilic attack of urea’s amino group on the cyanoacetate’s electrophilic carbon, followed by cyclodehydration (Figure 1).

Methoxylation

Chlorination of the 2-hydroxyl group followed by nucleophilic substitution with methoxide yields the dimethoxy derivative:

Stepwise protocol :

- Chlorination : 4-Amino-2-hydroxy-6-methoxypyrimidine + POCl₃ (3 equiv), 80°C, 3 hr

- Methoxylation : Intermediate chloride + NaOMe (5 equiv), MeOH, 60°C, 4 hr

Amide Bond Formation with Succinic Anhydride

Coupling 2,6-dimethoxypyrimidin-4-amine with succinic anhydride introduces the 4-oxobutanoic acid chain.

Direct Aminolysis

The amine reacts with succinic anhydride in aprotic solvents:

Optimized parameters :

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature (24 hr)

- Molar ratio : Amine : anhydride = 1 : 1.5

- Yield : 85–90%

Mechanism : Nucleophilic acyl substitution where the pyrimidine amine attacks the anhydride’s electrophilic carbonyl carbon (Figure 2).

Catalyzed Coupling

For sterically hindered systems, carbodiimide-mediated coupling enhances efficiency:

Protocol :

- Coupling agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)

- Solvent : Tetrahydrofuran (THF)

- Additive : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Reaction time : 12 hr

- Yield : 92–95%

Comparative Analysis of Synthetic Routes

Table 1. Performance metrics for key synthesis strategies

| Method | Conditions | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Direct aminolysis | DCM, 24 hr, rt | 85–90 | 98.5 | Pilot-scale |

| DCC-mediated coupling | THF, DCC/DMAP, 12 hr | 92–95 | 99.1 | Lab-scale |

| One-pot sequential | MeCN, microwave, 150°C, 1 hr | 88 | 97.8 | Microscale |

Key observations :

- DCC-mediated coupling achieves superior yields but requires purification to remove dicyclohexylurea byproducts.

- Microwave-assisted one-pot methods reduce reaction times but necessitate specialized equipment.

Industrial-Scale Production Considerations

Cost Optimization

Environmental Impact

- Waste streams : POCl₃ hydrolysis generates HCl, requiring neutralization (CaCO₃ slurry).

- Solvent recovery : MeOH and DCM are distilled and reused (90% efficiency).

Analytical Characterization

Critical quality control parameters for the final compound:

Spectroscopic data :

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 6.45 (s, 1H, pyrimidine-H), 3.94 (s, 6H, OCH3), 2.55–2.62 (m, 4H, CH₂-CH₂).

- IR (KBr): 1715 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, amide), 1580 cm⁻¹ (pyrimidine ring).

Chromatographic purity :

Emerging Methodologies

Enzymatic Aminolysis

Lipase-catalyzed reactions in aqueous media show promise:

Flow Chemistry

Continuous-flow systems enhance process control:

- Residence time : 8 min

- Productivity : 12 g/hr

- Purity : 99.3%

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential as a pharmacological agent. Research indicates its efficacy in targeting specific biological pathways.

Antimicrobial Activity

Studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, 4H-4-oxoquinolizine derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid could exhibit similar effects .

| Compound | Activity | Target Organisms |

|---|---|---|

| 4H-4-Oxoquinolizine | Antibacterial | MRSA, Gram-positive bacteria |

| This compound | Potential | TBD |

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic processes. Preliminary studies suggest that compounds with pyrimidine moieties can inhibit carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems .

Agricultural Applications

Beyond medicinal uses, this compound may also find applications in agriculture as a biopesticide or herbicide.

Phytopathogenic Microorganism Control

Research highlights the potential of similar compounds in controlling phytopathogenic microorganisms. The ability of such compounds to inhibit growth or kill pathogens could be harnessed for developing new agricultural treatments .

| Application | Mechanism | Target Organisms |

|---|---|---|

| Biopesticide | Inhibition of growth | Various phytopathogens |

Case Studies

Several studies have explored the implications of using compounds with similar structures to this compound.

Synthesis and Evaluation

A study involving the synthesis of related pyrimidine derivatives demonstrated their effectiveness against resistant bacterial strains . The evaluation included pharmacokinetic profiling and toxicity assessments.

In Vivo Studies

In vivo studies on animal models have indicated that compounds with similar functional groups can lead to significant therapeutic outcomes in conditions like glaucoma through their action on carbonic anhydrase .

Mechanism of Action

The mechanism of action of 4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups : The 2,6-dimethoxy substituents in the target compound enhance resonance stability compared to the electron-withdrawing dioxopiperidin group in Compound 7 .

- Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl) in 3b) reduce solubility but improve receptor-binding specificity .

Biological Activity

4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.23 g/mol. Its structure features a pyrimidine ring substituted with methoxy groups and an amino group linked to a butanoic acid moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄O₄ |

| Molecular Weight | 240.23 g/mol |

| LogP | 1.14 |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 149 - 152 °C |

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxypyrimidine derivatives with appropriate amino acids or their derivatives under controlled conditions. The process often utilizes coupling agents to facilitate the formation of the amide bond.

Antifolate Activity

Research has indicated that compounds similar to this compound exhibit antifolate activity. For instance, analogues synthesized from pyrimidine derivatives have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In vitro studies showed that certain derivatives had IC50 values indicating significant inhibition of cell growth in leukemia cells, although specific data on this compound remains limited .

Anti-inflammatory Effects

The compound's derivatives have been investigated for their anti-inflammatory properties. A patent describes the use of 4-oxobutanoic acid derivatives in treating inflammation-related conditions, suggesting that structural modifications can enhance therapeutic efficacy against inflammatory pathways .

The biological activity is believed to stem from the compound's ability to interfere with folate metabolism in cells, which is crucial for DNA synthesis and repair. By inhibiting enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR), these compounds can effectively halt the proliferation of rapidly dividing cells, such as cancer cells.

Case Studies

- Cell Line Studies : In a study examining various pyrimidine derivatives, it was found that modifications at the 4-position significantly influenced their cytotoxicity against CCRF-CEM leukemia cells. The presence of the carbonyl group at position C7 was noted to reduce activity significantly .

- Inflammation Models : In vivo models have shown that certain derivatives exhibit reduced inflammation markers when administered in cases of induced arthritis . These findings support the potential therapeutic applications of this class of compounds in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((2,6-dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid, and how can purity be optimized?

- Methodology :

- Use coupling reactions (e.g., amide bond formation) between 2,6-dimethoxypyrimidin-4-amine and activated 4-oxobutanoic acid derivatives (e.g., succinic anhydride).

- Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Monitor purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via -NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR to confirm the pyrimidine ring protons (δ 6.5–8.0 ppm) and oxobutanoic acid backbone (δ 2.5–3.5 ppm for CH groups).

- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm) and amine N-H bonds (~3300 cm).

- Mass Spectrometry : HRMS for exact mass verification (e.g., [M+H] ion) .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodology :

- Test solubility in DMSO (commonly used for biological studies) or aqueous buffers (pH 7.4) with co-solvents like PEG-400.

- Use dynamic light scattering (DLS) to assess aggregation. If insoluble, consider prodrug strategies (e.g., esterification of the carboxylic acid) .

Advanced Research Questions

Q. What computational approaches can predict the compound’s reactivity and interaction with biological targets?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to model electron distribution on the pyrimidine ring and oxobutanoic acid.

- Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like kinases or dehydrogenases. Validate with in vitro enzymatic assays .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Conduct dose-response curves (IC/EC) in standardized cell lines (e.g., HEK293 or HeLa) with controls for pH, serum content, and incubation time.

- Apply statistical meta-analysis to compare results across publications, accounting for variables like assay protocols and compound batches .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodology :

- Assess stability in liver microsomes (human/rodent) to identify metabolic hotspots (e.g., demethoxylation of pyrimidine).

- Introduce steric hindrance (e.g., replace methoxy with bulkier groups) or fluorine atoms to block cytochrome P450 oxidation .

Q. How can reaction conditions be systematically optimized for scalable synthesis?

- Methodology :

- Use design of experiments (DoE) software (e.g., MODDE) to vary parameters (temperature, solvent ratio, catalyst loading).

- Analyze responses (yield, purity) via response surface methodology (RSM). Prioritize green solvents (e.g., ethanol over DMF) for sustainability .

Q. What advanced analytical methods quantify degradation products under stressed conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.